molecular formula C16H32O3 B14295817 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate CAS No. 114464-85-6

2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate

Cat. No.: B14295817
CAS No.: 114464-85-6
M. Wt: 272.42 g/mol
InChI Key: CJIIMYNFOFKVGE-UHFFFAOYSA-N
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Description

2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C14H28O3. It is known for its applications in various chemical processes due to its ability to initiate polymerization reactions. The compound is characterized by its relatively high boiling point of 276.9°C at 760 mmHg and a density of 0.905 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate typically involves the reaction of 3,5,5-trimethylhexanoic acid with 2-methylhexan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric materials .

Scientific Research Applications

2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions, leading to the formation of polymers or the oxidation of other substances. The molecular targets and pathways involved include the interaction of free radicals with monomers or other reactive species .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutan-2-yl 3,5,5-trimethylhexaneperoxoate
  • tert-Butylperoxy-3,5,5-trimethylhexanoate

Uniqueness

2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where stability and reactivity are crucial .

Properties

CAS No.

114464-85-6

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate

InChI

InChI=1S/C16H32O3/c1-8-9-10-16(6,7)19-18-14(17)11-13(2)12-15(3,4)5/h13H,8-12H2,1-7H3

InChI Key

CJIIMYNFOFKVGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OOC(=O)CC(C)CC(C)(C)C

Origin of Product

United States

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